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Abstract
Ampelopsin F is a synthetically derived resveratrol dimer, a member of the stilbenoid family of

natural products. Unlike the similarly named flavanonol "Ampelopsin" (more commonly known

as Dihydromyricetin), Ampelopsin F is not known to be naturally occurring. Its significance

currently lies in the realm of synthetic organic chemistry, particularly as a target for total

synthesis. This technical guide provides a comprehensive overview of the available literature

on Ampelopsin F, focusing on its chemical structure and the detailed methodology of its total

synthesis. At present, there is no published data on the biological activities or mechanisms of

action of Ampelopsin F.

Introduction and History
The nomenclature surrounding "Ampelopsin" can be a source of confusion. The vast majority of

scientific literature uses the name "Ampelopsin" as a synonym for Dihydromyricetin (DHM), a

well-studied flavanonol with a wide range of biological activities. DHM is naturally found in

numerous plant species, including those of the Ampelopsis genus.

In contrast, Ampelopsin F is a distinct chemical entity. It is a resveratrol dimer, meaning it is

composed of two resveratrol units linked together. The total synthesis of (±)-Ampelopsin F
was first reported in 2007 by the research group of Scott A. Snyder. To date, there are no

reports of Ampelopsin F having been isolated from a natural source. Consequently, its history
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is rooted in its successful chemical synthesis rather than in ethnobotany or natural product

discovery.

Chemical Structure
Ampelopsin F possesses a complex, polycyclic core structure. Its systematic name is

(2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7.0.0¹,³.0⁴,⁹.0¹¹,¹⁶]heptadeca-

4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol. The molecule features a rigid carbon skeleton

with multiple stereocenters, making its synthesis a significant chemical challenge.

Table 1: Physicochemical Properties of Ampelopsin F

Property Value Source

Molecular Formula C₂₈H₂₂O₆ [1]

Molecular Weight 454.47 g/mol [1]

IUPAC Name

(2R,3S,10S,17S)-2,17-bis(4-

hydroxyphenyl)pentacyclo[8.7.

0.0¹,³.0⁴,⁹.0¹¹,¹⁶]heptadeca-

4(9),5,7,11(16),12,14-

hexaene-6,8,13,15-tetrol

N/A

InChI Key N/A N/A

SMILES String N/A N/A

Physical State N/A (Not Reported) N/A

Solubility N/A (Not Reported) N/A

Note: N/A indicates that the data is not available in the reviewed literature.

Total Synthesis of (±)-Ampelopsin F
The first and only reported total synthesis of racemic Ampelopsin F was accomplished by

Snyder and colleagues in 2007. The synthesis is a multi-step process that showcases several

key chemical transformations.
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Synthetic Strategy
The overall strategy for the synthesis of Ampelopsin F involves the construction of the

complex polycyclic core through a series of carefully planned cyclization and rearrangement

reactions. The key steps include a Prins-type cyclization and a Ramberg-Bäcklund reaction to

form critical ring systems.

Experimental Workflow
The following diagram outlines the key stages in the total synthesis of (±)-Ampelopsin F.

Starting Materials

Key Synthetic Steps

Final Product

Commercially Available Precursors

Multi-step preparation of key intermediate

Prins-type Cyclization

Ramberg-Bäcklund Reaction

Final Ring Formation and Functional Group Manipulation

(±)-Ampelopsin F
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Click to download full resolution via product page

Total Synthesis Workflow for (±)-Ampelopsin F

Detailed Experimental Protocols
The following provides a summary of the key experimental steps as described in the 2007

publication by Snyder's group. For full experimental details, including reagent quantities,

reaction times, and purification methods, consulting the original publication is recommended.

Step 1: Preparation of the Key Intermediate The synthesis commences from commercially

available starting materials, which are elaborated over several steps to a key intermediate

poised for the crucial cyclization reactions. These initial steps involve standard organic

transformations such as reductions, brominations, and phosphonate formations.

Step 2: Prins-type Cyclization A pivotal step in the synthesis is a Prins-type cyclization. This

reaction is typically acid-catalyzed and involves the reaction of an alkene with a carbonyl

compound. In the synthesis of Ampelopsin F, this step is used to construct a significant

portion of the polycyclic core.

Step 3: Ramberg-Bäcklund Reaction The Ramberg-Bäcklund reaction is employed to form a

carbon-carbon double bond from an α-halo sulfone. This reaction is instrumental in forging one

of the rings within the complex framework of Ampelopsin F.

Step 4: Final Ring Formation and Functional Group Manipulation The latter stages of the

synthesis involve further ring-forming reactions and manipulations of functional groups to arrive

at the final structure of (±)-Ampelopsin F. This includes deprotection of hydroxyl groups.

Biological Activities and Mechanism of Action
A thorough review of the scientific literature reveals no published studies on the biological

activities or mechanism of action of Ampelopsin F. All database searches for these terms in

relation to "Ampelopsin F" were negative. The research interest in this molecule has, to date,

been confined to its chemical synthesis.

Table 2: Summary of Biological Activity Data for Ampelopsin F
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Assay/Model Endpoint Result Source

In vitro studies N/A No data available N/A

In vivo studies N/A No data available N/A

Mechanism of Action N/A No data available N/A

Future Perspectives
The successful total synthesis of Ampelopsin F opens the door for future investigations into its

properties. As a resveratrol dimer, it belongs to a class of compounds known for a wide array of

biological activities. Future research could focus on:

Biological Screening: The synthesized Ampelopsin F could be subjected to a broad panel of

biological assays to screen for potential therapeutic activities, such as anticancer,

antioxidant, anti-inflammatory, or neuroprotective effects.

Analog Synthesis: The developed synthetic route could be adapted to produce analogs of

Ampelopsin F. This would enable structure-activity relationship (SAR) studies to identify key

structural features responsible for any observed biological activity.

Search for Natural Occurrence: Although not yet found in nature, targeted analytical studies

of plant extracts, particularly from species known to produce other resveratrol oligomers,

could be undertaken to search for the natural presence of Ampelopsin F.

Conclusion
Ampelopsin F is a synthetically challenging resveratrol dimer whose total synthesis has been

successfully achieved. It is crucial to distinguish it from the flavanonol Dihydromyricetin, which

is also commonly referred to as Ampelopsin. At present, the scientific knowledge of

Ampelopsin F is limited to its chemical synthesis, with no available data on its natural

occurrence, biological activities, or mechanism of action. The existing synthetic route provides

a valuable platform for the future production of this compound and its analogs, which will be

essential for exploring its potential as a bioactive molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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